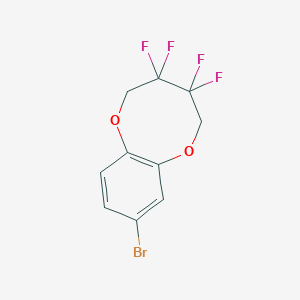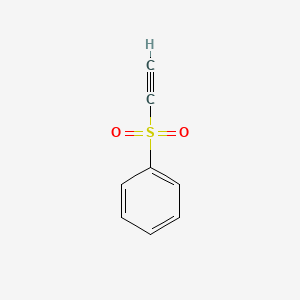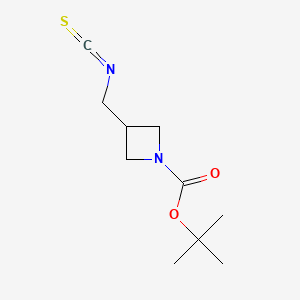
Tert-butyl3-(isothiocyanatomethyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl3-(isothiocyanatomethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C10H16N2O2S It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl3-(isothiocyanatomethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with isothiocyanates. One common method includes the following steps:
Starting Material: Azetidine-1-carboxylate is used as the starting material.
Reaction with Isothiocyanate: The azetidine-1-carboxylate is reacted with an isothiocyanate under controlled conditions to introduce the isothiocyanatomethyl group.
Protection of Functional Groups: The tert-butyl group is introduced to protect the carboxylate group during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield and purity.
Purification: The final product is purified using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl3-(isothiocyanatomethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanatomethyl group can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of new azetidine derivatives with different functional groups.
Oxidation: Oxidized products with altered functional groups.
Reduction: Reduced forms of the original compound.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Tert-butyl3-(isothiocyanatomethyl)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Employed in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Chemical Synthesis: Utilized as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of tert-butyl3-(isothiocyanatomethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The isothiocyanatomethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of an isothiocyanatomethyl group.
Tert-butyl 3-iodoazetidine-1-carboxylate: Contains an iodine atom instead of an isothiocyanatomethyl group.
Uniqueness
Tert-butyl3-(isothiocyanatomethyl)azetidine-1-carboxylate is unique due to the presence of the isothiocyanatomethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H16N2O2S |
|---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
tert-butyl 3-(isothiocyanatomethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O2S/c1-10(2,3)14-9(13)12-5-8(6-12)4-11-7-15/h8H,4-6H2,1-3H3 |
InChI Key |
DQDZHGXHPXHEOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


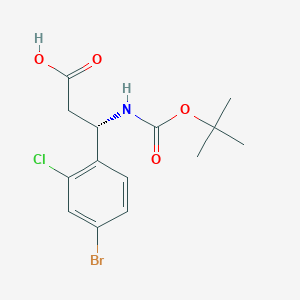
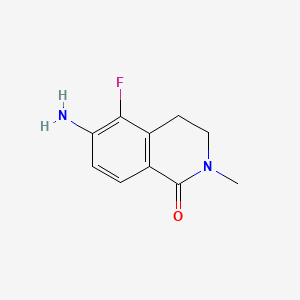
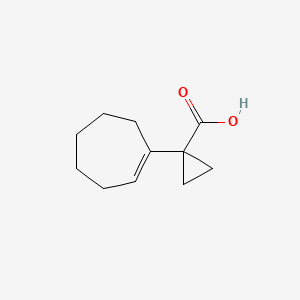
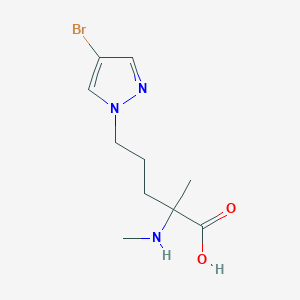
![2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]-N-methylacetamide dihydrochloride](/img/structure/B15326105.png)
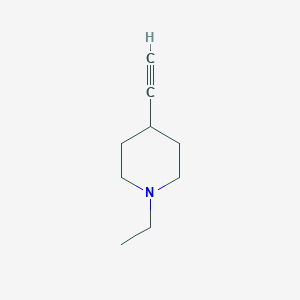
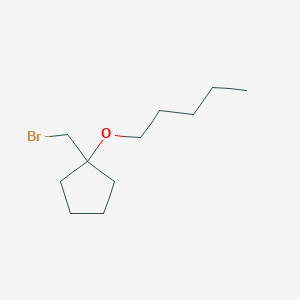
![7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B15326121.png)
![3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide](/img/structure/B15326131.png)


